6-(Pent-4-ynyloxy)nicotinoyl chloride
Overview
Description
6-(Pent-4-ynyloxy)nicotinoyl chloride is an organic compound with the molecular formula C11H10ClNO2. It is a derivative of nicotinic acid, where the hydrogen atom on the carboxyl group is replaced by a pent-4-ynyloxy group, and the hydroxyl group is replaced by a chloride. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pent-4-ynyloxy)nicotinoyl chloride typically involves the following steps:
Starting Material: The synthesis begins with nicotinic acid.
Esterification: Nicotinic acid is esterified with pent-4-yn-1-ol in the presence of a strong acid catalyst such as sulfuric acid to form 6-(Pent-4-ynyloxy)nicotinic acid.
Chlorination: The esterified product is then treated with thionyl chloride (SOCl2) to replace the hydroxyl group with a chloride, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar steps but on a larger scale. The process would involve:
Bulk Esterification: Using large reactors to esterify nicotinic acid with pent-4-yn-1-ol.
Efficient Chlorination: Employing continuous flow reactors for the chlorination step to ensure high yield and purity.
Purification: Utilizing distillation or recrystallization techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Pent-4-ynyloxy)nicotinoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The alkyne group can participate in addition reactions, such as hydrogenation or halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like ammonia, primary or secondary amines, and alcohols in the presence of a base.
Addition Reactions: Catalysts like palladium on carbon (Pd/C) for hydrogenation or halogens for halogenation.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Amines: From substitution with amines.
Alcohols: From substitution with alcohols.
Hydrogenated Products: From addition reactions with hydrogen.
Scientific Research Applications
6-(Pent-4-ynyloxy)nicotinoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Pent-4-ynyloxy)nicotinoyl chloride depends on its application. In chemical reactions, it acts as an electrophile due to the presence of the chloride group, which can be readily displaced by nucleophiles. The alkyne group can participate in various addition reactions, providing versatility in synthetic applications.
Comparison with Similar Compounds
Similar Compounds
6-(Pent-4-ynyloxy)nicotinic acid: The precursor in the synthesis of 6-(Pent-4-ynyloxy)nicotinoyl chloride.
6-(Pent-4-ynyloxy)nicotinamide: A derivative where the chloride is replaced by an amide group.
6-(Pent-4-ynyloxy)nicotinyl alcohol: A derivative where the chloride is replaced by a hydroxyl group.
Uniqueness
This compound is unique due to its combination of a reactive chloride group and an alkyne group, making it a versatile intermediate for various synthetic applications. Its structure allows for multiple functionalizations, which can be tailored for specific research and industrial needs.
This compound’s versatility and reactivity make it a valuable tool in the synthesis of complex organic molecules, contributing to advancements in chemistry, biology, and medicine.
Properties
IUPAC Name |
6-pent-4-ynoxypyridine-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-2-3-4-7-15-10-6-5-9(8-13-10)11(12)14/h1,5-6,8H,3-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQBUCQUHMJNMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCOC1=NC=C(C=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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